Cas no 108322-11-8 (H-Tyr-Tyr-Phe-OH acetate salt)
H-Tyr-Tyr-Phe-OH acetate salt Chemical and Physical Properties
Names and Identifiers
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- L-Phenylalanine,L-tyrosyl-L-tyrosyl-
- (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid
- H-Tyr-Tyr-Phe-OH
- TYR-TYR-PHE ACETATE
- L-Phenylalanine, N-(N-L-tyrosyl-L-tyrosyl)-
- L-tyrosyl-L-tyrosyl-L-phenylalanine
- Tyrosyl-tyrosyl-phenylalanine
- Tyr-tyr-phe
- Tyr-Tyr-Phe acetate salt
- 108322-11-8
- CHEBI:166028
- SCHEMBL8665210
- DTXSID30148500
- tyrosyltyrosylphenylalanine
- H-Tyr-Tyr-Phe-OH acetate salt
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- Inchi: 1S/C27H29N3O6/c28-22(14-18-6-10-20(31)11-7-18)25(33)29-23(15-19-8-12-21(32)13-9-19)26(34)30-24(27(35)36)16-17-4-2-1-3-5-17/h1-13,22-24,31-32H,14-16,28H2,(H,29,33)(H,30,34)(H,35,36)/t22-,23-,24-/m0/s1
- InChI Key: TYGHOWWWMTWVKM-HJOGWXRNSA-N
- SMILES: O=C([C@H](CC1C=CC(=CC=1)O)NC([C@H](CC1C=CC(=CC=1)O)N)=O)N[C@H](C(=O)O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 491.20577
- Monoisotopic Mass: 491.20563565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 36
- Rotatable Bond Count: 13
- Complexity: 712
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 162Ų
Experimental Properties
- PSA: 161.98
H-Tyr-Tyr-Phe-OH acetate salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H218410-25mg |
H-Tyr-Tyr-Phe-OH acetate salt |
108322-11-8 | 25mg |
$ 545.00 | 2022-06-04 | ||
| TRC | H218410-50mg |
H-Tyr-Tyr-Phe-OH acetate salt |
108322-11-8 | 50mg |
$ 905.00 | 2022-06-04 | ||
| TRC | H218410-100mg |
H-Tyr-Tyr-Phe-OH acetate salt |
108322-11-8 | 100mg |
$ 1445.00 | 2022-06-04 |
H-Tyr-Tyr-Phe-OH acetate salt Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on H-Tyr-Tyr-Phe-OH acetate salt
H-Tyr-Tyr-Phe-OH Acetate Salt (CAS No. 108322-11-8): A Comprehensive Overview
The compound H-Tyr-Tyr-Phe-OH acetate salt, identified by the CAS registry number 108322-11-8, is a tripeptide derivative with significant applications in the fields of biochemistry and pharmacology. This compound consists of three amino acids: tyrosine (Tyr), phenylalanine (Phe), and hydroxyproline (H-Phe), arranged in a specific sequence and modified with an acetate salt group. The structure of this compound makes it highly versatile, enabling its use in various research and therapeutic contexts.
Recent studies have highlighted the potential of H-Tyr-Tyr-Phe-OH acetate salt in the development of peptide-based drugs. Researchers have focused on its ability to modulate cellular signaling pathways, particularly those involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. For instance, a 2023 study published in the Nature Neuroscience journal demonstrated that this compound can enhance synaptic plasticity and reduce neuroinflammation in animal models, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
In addition to its therapeutic applications, H-Tyr-Tyr-Phe-OH acetate salt has been extensively studied for its role in peptide synthesis and structural biology. The compound's unique amino acid sequence allows it to form stable secondary structures, making it an ideal model for studying protein folding and misfolding mechanisms. Recent advancements in cryo-electron microscopy (cryo-EM) have enabled researchers to visualize the three-dimensional structure of this compound at near-atomic resolution, providing valuable insights into its functional properties.
The synthesis of H-Tyr-Tyr-Phe-OH acetate salt involves a multi-step process that combines solid-phase peptide synthesis (SPPS) with post-synthesis modifications. This method ensures high purity and consistency, which are critical for both research and clinical applications. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has further enhanced the quality control process, ensuring that the final product meets stringent regulatory standards.
From an industrial perspective, the demand for H-Tyr-Tyr-Phe-OH acetate salt has grown significantly due to its role in drug discovery and development pipelines. Pharmaceutical companies are increasingly leveraging this compound to design novel peptide-based therapies targeting a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. For example, a 2023 clinical trial investigating the efficacy of this compound as an immunomodulatory agent showed promising results, with significant reductions in tumor growth observed in preclinical models.
In conclusion, H-Tyr-Tyr-Phe-OH acetate salt (CAS No. 108322-11-8) is a versatile compound with immense potential in both academic research and industrial applications. Its unique chemical structure, combined with cutting-edge research findings, positions it as a key player in the development of innovative therapeutic strategies. As ongoing studies continue to uncover new insights into its biological functions, this compound is poised to make significant contributions to the field of peptide-based medicine.
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